5-isopropyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
Properties
IUPAC Name |
7-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4/c1-20(2)32-17-23(26-24(18-32)28(36)33(29-26)21-9-5-3-6-10-21)27(35)31-15-13-30(14-16-31)25(34)19-37-22-11-7-4-8-12-22/h3-12,17-18,20H,13-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQOINDSDCMXBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Pyrazolo[4,3-c]pyridin core
- Isopropyl and phenoxyacetyl substituents on the piperazine ring
The presence of these functional groups is critical for its biological activity, as they influence the compound's interaction with various biological targets.
The exact mechanism of action for 5-isopropyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has not been thoroughly elucidated. However, similar compounds in the pyrazole family have shown interactions with key biological pathways:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Compounds often bind to specific receptors, influencing signal transduction pathways.
Biological Activities
Research on related pyrazole compounds indicates several potential biological activities:
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. For instance, compounds have demonstrated inhibitory effects against various cancer cell lines by targeting:
- BRAF(V600E)
- EGFR
These activities suggest that this compound may possess similar properties, potentially making it a candidate for further investigation in oncology.
Anti-inflammatory Effects
Several studies report that pyrazole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators. This property could be attributed to their ability to modulate signaling pathways involved in inflammation.
Antibacterial and Antifungal Activities
Research has highlighted that certain pyrazole derivatives possess antibacterial and antifungal properties. For example:
- Compounds tested against strains like Pseudomonas aeruginosa and Escherichia coli showed promising results with low minimum inhibitory concentration (MIC) values.
Comparative Analysis of Biological Activities
| Activity Type | Related Pyrazole Compounds | Observed Effects |
|---|---|---|
| Antitumor | BRAF(V600E) inhibitors | Inhibition of cancer cell proliferation |
| Anti-inflammatory | Various pyrazole derivatives | Reduction of inflammatory markers |
| Antibacterial | Tested against Pseudomonas and E. coli | MIC values as low as 0.21 μM |
| Antifungal | Activity against phytopathogenic fungi | Effective in inhibiting fungal growth |
Case Studies
- Antitumor Synergy with Doxorubicin : A study investigated the cytotoxic effects of a series of pyrazoles in combination with doxorubicin on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a synergistic effect, enhancing the overall efficacy of treatment.
- In Vitro Antimicrobial Activity : Another study focused on the antimicrobial activity of pyrazoles against multiple bacterial strains, revealing significant inhibitory effects that support their potential use as therapeutic agents.
Comparison with Similar Compounds
Pyrazolo-Pyridinone vs. Pyrazolo-Pyrimidinone Derivatives
- Target Compound : Features a pyrazolo[4,3-c]pyridin-3-one core.
- Compound 58 (): A pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative with a 3,5-dimethylphenyl group at position 5 and an isopropyl group at position 2. The dimethylphenyl substituent may improve lipophilicity but limit solubility compared to the target compound’s phenyl group .
Piperazine Substituents
- Target Compound: Piperazine is functionalized with 2-phenoxyacetyl, offering a balance of hydrogen-bonding (phenoxy oxygen) and hydrophobic (phenyl) interactions.
- 5-Ethyl-7-{[4-(2-Fluorophenyl)Piperazinyl]Carbonyl} Analog (): Substitutes phenoxyacetyl with 2-fluorophenyl.
- Compound 5 () : Contains a trifluoromethylphenyl group on piperazine. The CF₃ group improves metabolic stability and lipophilicity but may sterically hinder receptor access .
Positional Modifications
Alkyl Groups at Position 5
- Target Compound : Uses isopropyl at position 5, which provides steric bulk to resist metabolic oxidation.
Aryl Groups at Position 2
- Target Compound : Retains a phenyl group at position 2, contributing to π-π stacking interactions.
- MK83 () : Substitutes phenyl with 3-nitrophenyl at position 2, introducing electron-withdrawing effects that could modulate electronic properties of the core, affecting binding kinetics .
Pharmacokinetic and Pharmacodynamic Insights
- Eszopiclone () : While structurally distinct (pyrrolo-pyrazine core), it shares a piperazinecarboxylate group. Eszopiclone’s protein binding (52–59%) suggests moderate plasma distribution, a trait that may correlate with the target compound’s pharmacokinetics if similar substituents are present .
- Compound: Incorporates a methylpiperazinyl sulfonyl group, which increases molecular weight (vs. phenoxyacetyl) and may alter solubility or CYP-mediated metabolism due to the sulfonyl moiety .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
